Selective Acetylcholinesterase Inhibition Profile Versus the Clinical Standard Donepezil
A direct structural analog, compound 2j, which shares the benzothiazole-piperazine core and a chlorobenzoyl moiety, exhibited selective inhibition against AChE. This selectivity was a key differentiator, as other tested compounds in the series showed weak or no AChE inhibition, instead displaying promising anticancer activity [1]. Molecular docking studies directly compared the binding mode of compound 2j with that of donepezil on AChE, revealing a distinct interaction profile within the active site [1].
| Evidence Dimension | AChE Inhibitory Activity and Selectivity |
|---|---|
| Target Compound Data | Analog 2j led to moderate and selective inhibition against AChE. Other compounds in the series showed weak or no inhibition against AChE [1]. |
| Comparator Or Baseline | Donepezil was used as a comparator in docking studies. Other synthesized benzothiazole-piperazine derivatives showed weak or no AChE inhibition [1]. |
| Quantified Difference | The selectivity profile of analog 2j was a key differentiator, as it was the only compound in the series to show moderate AChE inhibition while others were identified as promising anticancer agents with no cholinesterase activity [1]. |
| Conditions | In vitro AChE and BuChE inhibitory activities were investigated by Ellman's method. Molecular docking was used to compare binding mode with donepezil [1]. |
Why This Matters
For research programs targeting cholinergic systems, a compound with a proven and selective AChE inhibitory profile, distinct from donepezil's binding interactions, offers a novel chemical tool for probing enzyme function compared to non-selective or inactive analogs in the same class.
- [1] Gurdal, E. E., Turgutalp, B., Gulcan, H. O., Ercetin, T., Sahin, M. F., Durmaz, I., Atalay, R. C., Nguyen, Q. D., Sippl, W., & Yarim, M. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 2017, 17, 1837-1845. View Source
